
エピアベルメクチン B1a
説明
epi-Avermectin B1a: is a macrocyclic lactone compound produced by the soil bacterium Streptomyces avermitilis. It is part of the avermectin family, which are known for their potent anthelmintic and insecticidal properties. epi-Avermectin B1a is particularly effective against a wide range of parasites and pests, making it a valuable compound in both agricultural and medical fields .
科学的研究の応用
Agricultural Applications
Epi-Avermectin B1a has limited direct agricultural applications due to its reduced efficacy as a nematocide. However, understanding its formation and behavior in the environment is crucial for assessing the overall impact of Avermectins in agricultural settings.
- Nematode Control : While Epi-Avermectin B1a itself is weakly active against nematodes, insights into its formation can help in developing strategies to mitigate the environmental impact of Avermectins used in livestock and crop production. The primary use of Avermectins remains in controlling ectoparasites and endoparasites in livestock .
Veterinary Medicine
In veterinary applications, Avermectins are widely used for their antiparasitic properties. Although Epi-Avermectin B1a is not utilized therapeutically due to its low activity, it serves as a marker for the degradation of Avermectins in biological systems.
- Pharmacokinetics : The study of Epi-Avermectin B1a contributes to understanding the pharmacokinetics of Avermectins in animals. Monitoring the levels of Epi-Avermectin B1a can provide insights into the metabolism and excretion patterns of Avermectins, which is essential for ensuring safety and efficacy in veterinary treatments .
Environmental Impact
The environmental implications of Epi-Avermectin B1a are significant due to its role as a degradation product of Avermectins.
- Toxicity Studies : Research indicates that while Avermectins are effective against parasites, their residues can pose risks to non-target organisms in ecosystems. The formation of Epi-Avermectin B1a can be indicative of the breakdown processes occurring within agricultural runoff and soil environments . Understanding these processes helps in evaluating the potential ecological risks associated with the use of Avermectins.
Case Studies and Research Findings
Several studies have documented the implications of Epi-Avermectin B1a within various contexts:
- Environmental Monitoring : Studies have shown that monitoring for Epi-Avermectin B1a can serve as an indicator of Avermectin usage and degradation in agricultural settings. This monitoring is crucial for assessing long-term environmental impacts and guiding regulatory practices .
- Pharmacological Research : Investigations into the pharmacological properties of Epi-Avermectin B1a have highlighted its weak biological activity compared to other derivatives. This has led researchers to focus on enhancing the efficacy of related compounds while minimizing environmental persistence .
作用機序
Target of Action
Epi-Avermectin B1a primarily targets glutamate-gated chloride channels . These channels play a crucial role in the transmission of signals in the nervous system of invertebrates .
Mode of Action
Epi-Avermectin B1a interacts with its targets by binding to these chloride channels, causing an influx of chloride ions into the nerve cells . This influx leads to hyperpolarization of the nerve cell membranes, which inhibits the transmission of electrical impulses, thereby paralyzing the parasites .
Biochemical Pathways
The biosynthetic pathway of avermectins, including epi-Avermectin B1a, has been elucidated based on several experiments . These compounds are derived from polyketide and linked to a disaccharide of the methylated deoxysugar l-oleandrose . The biosynthesis involves various steps, including precursor-labeling studies, identification of intermediates produced by blocked mutants, and in vitro studies of enzymes involved in the avermectin biosynthesis .
Pharmacokinetics
Avermectins are generally administered through different routes such as topical, subcutaneous, and oral . Between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil .
Result of Action
The result of epi-Avermectin B1a’s action is the paralysis and eventual death of the parasites . It has been shown to have a strong insecticidal activity and a low level of side-effects on the host organism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of epi-Avermectin B1a. For instance, when administered to livestock, a significant portion of the drug reaches the soil through feces . This can lead to contamination of the soil and potential effects on non-target organisms, such as plants and soil invertebrates . Therefore, the prudent use of avermectins is recommended to reduce negative effects on the environment .
生化学分析
Biochemical Properties
Epi-Avermectin B1a interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves a variety of biochemical reactions . The total titer of avermectins by shake flask fermentation is highly correlated with the Epi-Avermectin B1a titer .
Cellular Effects
Epi-Avermectin B1a has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Epi-Avermectin B1a involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, providing a thorough explanation of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Epi-Avermectin B1a change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Epi-Avermectin B1a vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Epi-Avermectin B1a is involved in various metabolic pathways, interacting with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
Epi-Avermectin B1a is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Epi-Avermectin B1a and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The production of epi-Avermectin B1a involves complex biosynthetic pathways within Streptomyces avermitilis. Genetic engineering techniques have been employed to enhance the production of this compound. For instance, mutations in the aveC gene and overexpression of precursor supply genes have been shown to increase the yield of epi-Avermectin B1a .
Industrial Production Methods: Industrial production of epi-Avermectin B1a typically involves fermentation processes using high-yielding strains of Streptomyces avermitilis. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for the quantitative determination of epi-Avermectin B1a .
化学反応の分析
Types of Reactions: epi-Avermectin B1a undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the chemical reactions of epi-Avermectin B1a include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed: The major products formed from the chemical reactions of epi-Avermectin B1a include its derivatives, which are used in various applications. For example, the oxidation of epi-Avermectin B1a can lead to the formation of more potent anthelmintic agents .
類似化合物との比較
Avermectin B1b: Another component of the avermectin family, similar in structure and function to epi-Avermectin B1a.
Ivermectin: A derivative of avermectin, widely used as an anthelmintic and insecticide.
Selamectin: Another derivative used in veterinary medicine for parasite control.
Doramectin: Similar to ivermectin, used in livestock for parasite control.
Eprinomectin: Used in veterinary medicine, particularly for dairy cattle.
Uniqueness: epi-Avermectin B1a is unique due to its high potency and broad-spectrum activity against a variety of parasites and pests. Its ability to bind specifically to glutamate-gated chloride channels in invertebrates, while having minimal effects on mammals, makes it a highly effective and safe option for both agricultural and medical applications .
生物活性
Epi-Avermectin B1a is a compound derived from avermectin, a well-known antiparasitic agent. This article explores its biological activity, focusing on its efficacy, mechanisms of action, and potential applications, while also presenting relevant data tables and case studies.
Overview of Epi-Avermectin B1a
Epi-Avermectin B1a is an epimerization product of Avermectin B1a, formed through base-catalyzed reactions. It exhibits significantly reduced biological activity compared to its parent compound, with approximately a 100-fold decrease in nematocidal efficacy . This compound is primarily recognized as an environmental degradation product and is formed in vivo following treatment with avermectin.
Biological Activity
Antiparasitic Efficacy
Epi-Avermectin B1a has been shown to possess only weak activity against nematodes and other parasites. The primary mechanism of action for avermectins involves modulation of gamma-aminobutyric acid (GABA) chloride channels in vertebrate neurons, leading to paralysis and death of the target organisms. However, the reduced potency of Epi-Avermectin B1a limits its use as an effective antiparasitic agent .
Comparative Biological Activity
The biological activities of various avermectin derivatives, including Epi-Avermectin B1a, can be summarized in the following table:
Compound | Biological Activity (Nematocidal) | Mechanism of Action |
---|---|---|
Avermectin B1a | High | Modulation of GABA channels |
Epi-Avermectin B1a | Very Low (~100-fold less than B1a) | Limited GABA interaction |
Avermectin B2 | Moderate | Modulation of GABA channels |
Study 1: Environmental Impact
A study highlighted the environmental degradation of avermectins, including Epi-Avermectin B1a. It was found that exposure to these compounds adversely affects soil organisms such as earthworms and springtails, raising concerns about their ecological impact .
Study 2: Pharmacological Insights
Research indicated that while Epi-Avermectin B1a shows minimal direct antiparasitic activity, it may still influence broader pharmacological pathways when present in formulations containing more active avermectins. The study noted that formulations combining different avermectins might enhance overall efficacy through synergistic effects .
Epi-Avermectin B1a's mechanism remains largely similar to that of Avermectin B1a but with diminished effectiveness. The compound interacts with GABA receptors but does so at a significantly lower affinity. This interaction leads to reduced chloride ion influx across neuronal membranes, resulting in less pronounced neuromuscular paralysis in target parasites .
特性
IUPAC Name |
(1'S,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZXIRBKKLTSOM-PKFJMREDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。